molecular formula C43H53NO14 B1356997 Docetaxel-d9 CAS No. 940867-25-4

Docetaxel-d9

Cat. No. B1356997
CAS RN: 940867-25-4
M. Wt: 816.9 g/mol
InChI Key: ZDZOTLJHXYCWBA-ZYSSTJHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docetaxel (DCT) is a well-established antineoplastic agent used in the treatment of a broad range of cancers. It is a semi-synthetic compound derived from a precursor extracted from the plant Taxus baccata. The drug's clinical application, however, is limited by its low water solubility and the side effects caused by the solvents used in its formulation, such as polysorbate 80 and ethanol . To improve its solubility and reduce side effects, various delivery systems and formulations have been developed, including solid lipid nanoparticles and conjugation with biocompatible polymers .

Synthesis Analysis

A novel D-ring modified docetaxel analogue, where the oxetane ring is replaced with a γ-lactone, has been synthesized from 10-deacetylbaccatin III. This synthesis involves key steps such as direct acetylation and D-ring opening followed by an intramolecular aldol reaction. This analogue has shown significant cytotoxicity against various cancer cell lines, indicating the potential for creating effective docetaxel derivatives .

Molecular Structure Analysis

The molecular structure and conformation of docetaxel have been extensively studied through computational methods. A total of 31 unique conformers of docetaxel were identified and optimized, providing insights into the drug's properties such as relative energies, dipole moments, and vibrational frequencies. These studies are crucial for understanding the drug's interaction with biological targets like β-tubulin .

Chemical Reactions Analysis

Docetaxel's interaction with biological membranes has been studied by examining its miscibility with l-alpha-dipalmitoyl phosphatidylcholine (DPPC), a major component of cell membranes. The studies revealed that docetaxel can penetrate lipid monolayers, increasing surface pressure and indicating its surface-active properties. These interactions are important for understanding the drug's mechanism of action at the cellular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of docetaxel have been critically reviewed, with a focus on its analytical determination in biological and pharmaceutical matrices. Various analytical methods, including immunoassay, capillary electrophoresis, and chromatographic techniques, have been developed to optimize the analytical signal and improve sensitivity and selectivity. Understanding these properties is essential for the development of new formulations and delivery systems .

Case Studies and Clinical Relevance

Several studies have focused on the development of new docetaxel formulations to enhance its anti-tumor activity and targeting capabilities. For instance, human serum albumin nanoparticles decorated with biotin or folate have shown superior cytotoxicity against cancer cells with overexpressed receptors, and improved survival rates in animal models . Additionally, solid lipid nanoparticles formulated with high melting point triglycerides have demonstrated increased efficacy in inhibiting tumor growth in vivo, highlighting the potential of these new formulations for clinical use .

Scientific Research Applications

Enhanced Cytotoxic Activity in Breast Cancer Treatment

Docetaxel (DXL), an antimicrotubule agent, is effectively used for treating breast cancer. Recent studies have focused on improving its efficacy and reducing systemic toxicity. For instance, docetaxel-loaded silk fibroin nanoparticles (SF-NPs) have shown enhanced cytotoxic potential against breast cancer cell lines compared to the free drug. This improvement is attributed to better cellular uptake and apoptosis induction in cancer cells (Al Saqr et al., 2021).

Improving Chemotherapeutic Efficacy with Combination Therapy

Combination therapy has been explored to enhance the therapeutic efficacy of docetaxel and reduce its adverse effects. Studies have shown that chrysin, an agent with anticancer effects, combined with docetaxel, results in increased cytotoxicity, suppressed cellular proliferation, and induced apoptosis in cancer cells. This combination has also shown promising results in mitigating docetaxel-induced side effects like edema in animal models (Lim et al., 2016).

Nanotechnology-Based Improvements

Nanotechnology has been leveraged to enhance the delivery and efficacy of docetaxel. For instance, TPGS-based nanoparticles have been developed for improved delivery and tumor control. TPGS, a nonionic-ampiphilic polymer, improves the internalization and retention of nanoparticles, enhancing the therapeutic efficacy of docetaxel (Choudhury et al., 2017).

Pro

state Cancer Treatment with Targeted NanoparticlesTargeted nanoparticles containing docetaxel have shown significant antitumor activity in animal models and differentiated pharmacological properties in patients with advanced solid tumors. These nanoparticles are designed to selectively target prostate-specific membrane antigen, present on prostate cancer cells and on the neovasculature of most non-prostate solid tumors, enhancing tumor growth suppression and reducing side effects (Hrkach et al., 2012).

Development of New Docetaxel Formulations

Efforts are being made to develop new docetaxel formulations to overcome problems like low solubility and high systemic toxicity. These include various administration methods such as injection, oral, transdermal, and rectal, with a focus on enhancing anti-tumor and targeting activity. While many new formulations have shown promise in preclinical studies, challenges remain in clinical translation and market approval (Zhang et al., 2019).

Solid Lipid Nanoparticle Formulations

Solid lipid nanoparticle (SLN) formulations of docetaxel have been developed using high melting point triglycerides. These formulations aim to reduce systemic toxicity while maintaining anticancer activity. SLN formulations have shown higher cytotoxicity against various human and murine cancer cells in culture and more effective tumor growth inhibition in mouse models compared to traditional formulations (Naguib et al., 2014).

Improved Safety and Efficacy in Nanoemulsion Formulations

Nanoemulsion formulations have been explored for their safety and effectiveness in cancer therapy. For instance, a study on docetaxel-loaded nanoemulsion (DNE) demonstrated similar antiproliferation effects on cancer cells with significantly lower in vivo toxicity compared to traditional formulations. This approach suggests a promising direction for safer and more targeted cancer treatments (Gaoe et al., 2012).

Nanoformulations for Improved Delivery

Recent advancements in nanoformulations of docetaxel, such as liposomes, micelles, and nanoparticles, have greatly improved its solubility, activity, and distribution in vivo. These nanoformulations enable more effective transport of docetaxel through tumor capillary fenestrations and can be modified for specific targeting, offering a promising approach for cancer treatment. However, challenges in large-scale production, quality control, and toxicity studies are areas requiring further research (Tan et al., 2012).

Mechanism of Action

Docetaxel-d9 is believed to have a twofold mechanism of antineoplastic activity: (1) inhibition of microtubular depolymerization, and (2) attenuation of the effects of bcl-2 and bcl-xL gene expression .

Safety and Hazards

Docetaxel-d9 may cause damage to organs through prolonged or repeated exposure . It also causes serious eye irritation .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i3D3,4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZOTLJHXYCWBA-ZYSSTJHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docetaxel-d9
Reactant of Route 2
Docetaxel-d9
Reactant of Route 3
Docetaxel-d9
Reactant of Route 4
Docetaxel-d9
Reactant of Route 5
Docetaxel-d9
Reactant of Route 6
Docetaxel-d9

Q & A

Q1: What is the role of Docetaxel-d9 in analyzing Docetaxel levels?

A1: this compound is a deuterated form of Docetaxel, meaning it has some of its hydrogen atoms replaced with deuterium (heavy hydrogen). This alteration does not significantly change its chemical behavior, but it makes this compound distinguishable from Docetaxel when using mass spectrometry. This makes this compound an ideal internal standard for quantifying Docetaxel in biological samples like serum [].

Q2: How does the use of this compound improve the accuracy of Docetaxel quantification?

A2: Using an internal standard like this compound helps correct for variations during sample preparation and analysis. Since this compound behaves almost identically to Docetaxel during these processes, any loss or variation affecting Docetaxel will similarly affect this compound. By comparing the measured ratio of Docetaxel to this compound, scientists can obtain a more accurate quantification of Docetaxel, even if some sample is lost during processing [].

Q3: What is the significance of using Turbulent Flow Liquid Chromatography (TFC-HPLC) combined with Electrospray Tandem Mass Spectrometry (ESI-MS/MS) in this context?

A3: TFC-HPLC is a highly efficient separation technique that allows for rapid and effective separation of Docetaxel from other components in serum []. Coupling this with ESI-MS/MS, a highly sensitive and specific detection method, enables the accurate quantification of Docetaxel even at very low concentrations within complex biological matrices like serum [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.